Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Brand Name: Vulcanchem
CAS No.: 898788-50-6
VCID: VC3871254
InChI: InChI=1S/C22H26N2O3/c1-3-27-22(26)20-9-5-8-19(15-20)21(25)18-7-4-6-17(14-18)16-24-12-10-23(2)11-13-24/h4-9,14-15H,3,10-13,16H2,1-2H3
SMILES: CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol

Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

CAS No.: 898788-50-6

Cat. No.: VC3871254

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate - 898788-50-6

Specification

CAS No. 898788-50-6
Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
IUPAC Name ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Standard InChI InChI=1S/C22H26N2O3/c1-3-27-22(26)20-9-5-8-19(15-20)21(25)18-7-4-6-17(14-18)16-24-12-10-23(2)11-13-24/h4-9,14-15H,3,10-13,16H2,1-2H3
Standard InChI Key ZHOFBVKCTCKLPJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, reflects its core structure:

  • A benzoate ester (ethyl benzoate derivative) with a benzoyl group substituted at the 3-position of the aromatic ring.

  • The benzoyl group itself is modified at its 3-position with a 4-methylpiperazinylmethyl unit, introducing a tertiary amine and methyl group into the structure .

The molecular formula is C22_{22}H26_{26}N2_{2}O3_{3}, yielding a molecular weight of 366.45 g/mol . X-ray crystallography or NMR data would confirm the spatial arrangement, but computational models suggest a planar aromatic system with the piperazine ring adopting a chair conformation .

Synonyms and Registry Information

Key identifiers include:

  • CAS Numbers: 898782-92-8 (primary), 898788-52-8 (isomeric variant) .

  • Synonyms: 4'-Carboethoxy-3-(4-methylpiperazinomethyl)benzophenone, MFCD03842301 .

Synthesis and Manufacturing

Synthetic Routes

A patent describing the synthesis of structurally related imatinib intermediates (CN104910101A) provides insights into potential methodologies . While adapting this protocol for Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, the following steps are hypothesized:

  • Condensation Reaction:

    • Reacting 3-(bromomethyl)benzoyl chloride with ethyl 3-aminobenzoate in a polar aprotic solvent (e.g., DMF) to form the benzoyl intermediate.

    • Substitution of the bromide with 4-methylpiperazine under basic conditions (e.g., K2_2CO3_3) .

  • Esterification:

    • Protecting the carboxylic acid group (if present) via ethyl esterification using ethanol and H2_2SO4_4 .

The patent highlights a green synthesis approach using ethanol/water solvents, minimizing toxic byproducts .

Optimization and Yield

Key parameters for maximizing yield and purity:

  • Temperature: 60–80°C for condensation .

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

  • Workup: Ethanol recovery via distillation and acid-base extraction to isolate the product .

Physicochemical Properties

Computed and Experimental Data

PropertyValueSource
Molecular Weight366.45 g/mol
XLogP3-AA3.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds7
Boiling Point517.8°C at 760 mmHg
Flash Point267°C
Density1.147 g/cm³

The lipophilicity (XLogP3-AA = 3.1) suggests moderate membrane permeability, advantageous for drug candidates . The absence of hydrogen bond donors aligns with its potential for CNS penetration .

Applications in Pharmaceutical Research

Role as a Kinase Inhibitor Intermediate

The structural similarity to imatinib intermediates implies utility in tyrosine kinase inhibition . The piperazine moiety enhances solubility and target binding, while the benzoyl group may engage in π-π interactions with kinase active sites .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1^1H and 13^13C NMR would resolve aromatic protons (δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.3 ppm) .

  • MS: ESI-MS expected to show [M+H]+^+ at m/z 367.45 .

Chromatography

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .

Future Directions

Pharmacological Studies

  • Kinase profiling to identify target enzymes.

  • ADMET studies to evaluate absorption and metabolism.

Process Optimization

  • Scaling up the green synthesis protocol to reduce costs .

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